Griseucin A

Description

Griseucin A (CAS: 59554-11-9) is a natural compound classified under "natural substances and extractives" . Griseucin A is likely derived from microbial or plant sources, given its categorization as a natural extractive. Its primary use is documented in pharmaceutical or chemical synthesis contexts, though specific biological activities or industrial applications remain underexplored in the available literature .

Properties

CAS No. |

59554-11-9 |

|---|---|

Molecular Formula |

C22H20O10 |

Molecular Weight |

444.4 g/mol |

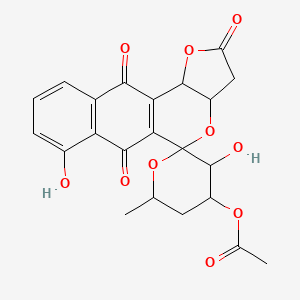

IUPAC Name |

(3',4-dihydroxy-6'-methyl-2,9,13-trioxospiro[12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-17,2'-oxane]-4'-yl) acetate |

InChI |

InChI=1S/C22H20O10/c1-8-6-13(29-9(2)23)21(28)22(31-8)17-16(20-12(32-22)7-14(25)30-20)18(26)10-4-3-5-11(24)15(10)19(17)27/h3-5,8,12-13,20-21,24,28H,6-7H2,1-2H3 |

InChI Key |

DKQCCDMPFPKSEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C(C2(O1)C3=C(C4C(O2)CC(=O)O4)C(=O)C5=C(C3=O)C(=CC=C5)O)O)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of griseusins, including Griseucin A, involves a divergent modular strategy. Key synthetic steps include Cu-catalyzed enantioselective boration–hydroxylation and hydroxyl-directed C–H olefination to form the central pharmacophore . This is followed by epoxidation–cyclization and maturation via diastereoselective reduction and regioselective acetylation .

Industrial Production Methods

Industrial production of Griseucin A typically involves fermentation processes using Streptomyces species. The biosynthesis pathway includes the conversion of nanaomycin D to nanaomycin A, which is then further transformed into Griseucin A through a series of enzymatic reactions .

Chemical Reactions Analysis

Types of Reactions

Griseucin A undergoes various chemical reactions, including:

Oxidation: Conversion to different oxidation states.

Reduction: Reduction of the quinone moiety.

Substitution: Functional group substitutions on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.

Major Products

The major products formed from these reactions include various derivatives of Griseucin A with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Griseucin A has a wide range of scientific research applications:

Chemistry: Used as a molecular probe to study reaction mechanisms and synthetic methodologies.

Biology: Investigated for its role in inhibiting specific enzymes and pathways in cellular processes.

Medicine: Explored for its potential as an anticancer and antimicrobial agent.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Griseucin A, we compare it with structurally or functionally related compounds, focusing on griseofulvin (CAS: 126-07-8) and grindelic acid (CAS: 1438-57-9), both listed alongside Griseucin A in natural substance databases .

Table 1: Comparative Analysis of Griseucin A and Related Compounds

*Inferred from its classification alongside griseofulvin, a polyketide-derived metabolite.

Key Research Findings

Griseofulvin :

- Structure-Activity Relationship : The benzofuran core and ketone groups are critical for its antifungal activity, which targets fungal cell division by disrupting microtubules .

- Analytical Methods : Detailed protocols for identification (e.g., HPLC, NMR) and quantification in biological samples are established .

- Stability : Sensitive to photodegradation, requiring dark storage .

Grindelic Acid: Functional Role: Primarily isolated from Grindelia species, it exhibits anti-inflammatory and wound-healing properties in preliminary studies, though mechanistic data are sparse . Structural Contrast: Unlike Griseucin A and griseofulvin, grindelic acid is a diterpenoid, highlighting functional diversity among natural extractives .

Griseucin A: Knowledge Gaps: No peer-reviewed studies on its biosynthesis, structure, or molecular targets were identified in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.